molecular formula C19H13ClN2O4 B4952445 N-[4-(4-chlorophenoxy)phenyl]-2-nitrobenzamide

N-[4-(4-chlorophenoxy)phenyl]-2-nitrobenzamide

Cat. No.: B4952445
M. Wt: 368.8 g/mol
InChI Key: BWRHBOKYZLYBPG-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-2-nitrobenzamide is an organic compound with the molecular formula C19H13ClN2O4. This compound is characterized by the presence of a chlorophenoxy group and a nitrobenzamide group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its interesting chemical structure and reactivity.

Preparation Methods

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-nitrobenzamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorophenol with 4-chloronitrobenzene to form 4-(4-chlorophenoxy)nitrobenzene. This intermediate is then reacted with 4-aminobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like xylene and catalysts such as phosphorus trichloride .

Chemical Reactions Analysis

N-[4-(4-chlorophenoxy)phenyl]-2-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

N-[4-(4-chlorophenoxy)phenyl]-2-nitrobenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4/c20-13-5-9-15(10-6-13)26-16-11-7-14(8-12-16)21-19(23)17-3-1-2-4-18(17)22(24)25/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRHBOKYZLYBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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